
L-Aspartic acid, N-(1-O-((3-beta,20-beta,29(S))-29-((3-methoxy-1-(methoxycarbonyl)-3-oxopropyl)amino)-11,29-dioxoolean-12-en-3-yl)-2-O-(N-(3-methoxy-1-(methoxycarbonyl)-3-oxopropyl)-beta-D-glucopyranuronamidosyl)-alpha-D-glucopyranuronoyl)-, dimethyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartic acid, N-(1-O-((3-beta,20-beta,29(S))-29-((3-methoxy-1-(methoxycarbonyl)-3-oxopropyl)amino)-11,29-dioxoolean-12-en-3-yl)-2-O-(N-(3-methoxy-1-(methoxycarbonyl)-3-oxopropyl)-beta-D-glucopyranuronamidosyl)-alpha-D-glucopyranuronoyl)-, dimethyl ester, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the process begins with the preparation of L-Aspartic acid derivatives, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include methoxycarbonylating agents, glucopyranuronamidosyl donors, and dioxoolean derivatives. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with altered functional groups.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of L-Aspartic acid and glucopyranuronamidosyl conjugates. These compounds share structural similarities but may differ in their functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereocenters, which confer distinct chemical and biological properties
特性
CAS番号 |
171259-65-7 |
|---|---|
分子式 |
C60H89N3O25 |
分子量 |
1252.4 g/mol |
IUPAC名 |
dimethyl (2S)-2-[[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[[(2S)-1,4-dimethoxy-1,4-dioxobutan-2-yl]carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-[[(2S)-1,4-dimethoxy-1,4-dioxobutan-2-yl]carbamoyl]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C60H89N3O25/c1-55(2)33-14-17-60(7)46(32(64)22-27-28-26-57(4,19-18-56(28,3)20-21-59(27,60)6)54(78)63-31(51(77)84-13)25-37(67)81-10)58(33,5)16-15-34(55)85-53-45(41(71)40(70)44(87-53)48(74)62-30(50(76)83-12)24-36(66)80-9)88-52-42(72)38(68)39(69)43(86-52)47(73)61-29(49(75)82-11)23-35(65)79-8/h22,28-31,33-34,38-46,52-53,68-72H,14-21,23-26H2,1-13H3,(H,61,73)(H,62,74)(H,63,78)/t28-,29-,30-,31-,33-,34-,38-,39-,40-,41-,42+,43-,44-,45+,46+,52-,53-,56+,57-,58-,59+,60+/m0/s1 |
InChIキー |
MUXUTYDFBZFEKV-MYIQWSIASA-N |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)N[C@@H](CC(=O)OC)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)N[C@@H](CC(=O)OC)C(=O)OC)O)O)O)C)(C)C(=O)N[C@@H](CC(=O)OC)C(=O)OC |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)NC(CC(=O)OC)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)NC(CC(=O)OC)C(=O)OC)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)NC(CC(=O)OC)C(=O)OC)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


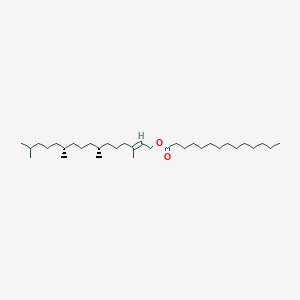
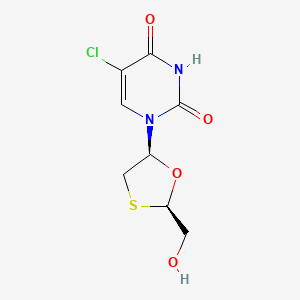
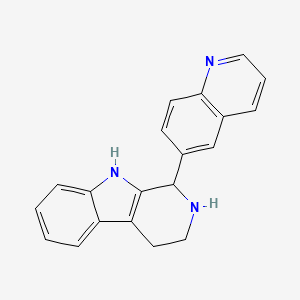

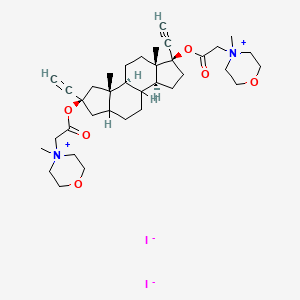
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
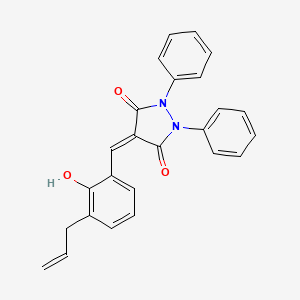

![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)


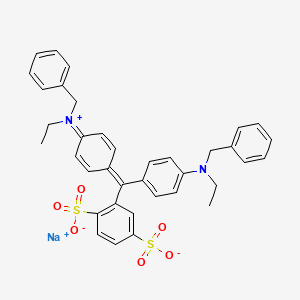

![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
